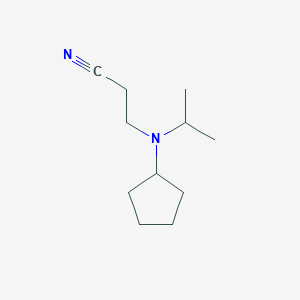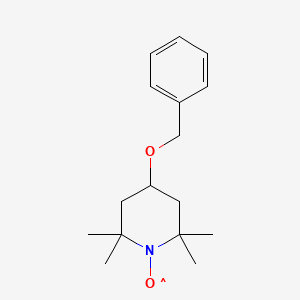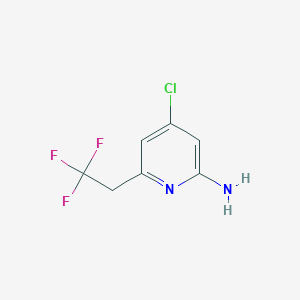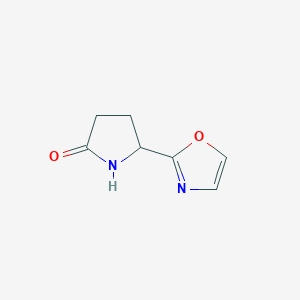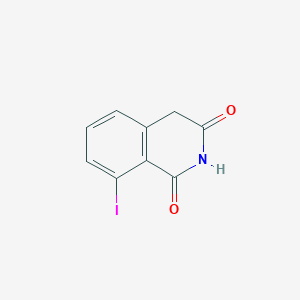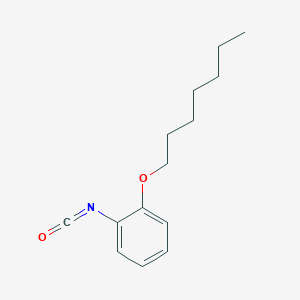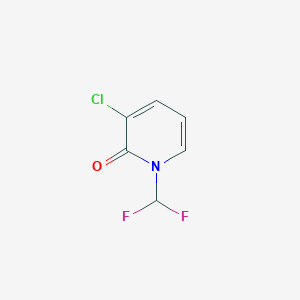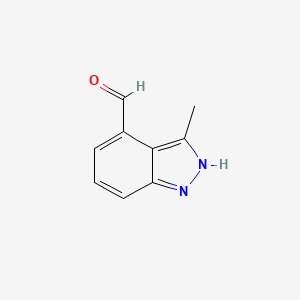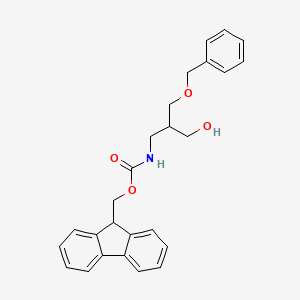
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound that features a fluorenyl group, a benzyloxy group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the benzyloxy group. One common method involves the use of fluorenylmethanol and benzyloxypropylamine as starting materials. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step usually involves the formation of the carbamate linkage through a reaction with a suitable isocyanate or carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carbamate linkage provides stability and resistance to hydrolysis, making it suitable for various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate: Similar structure but with an amino group instead of a benzyloxy group.
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate: Similar structure but with a hydroxymethylbenzyl group instead of a benzyloxy group.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group, which provide distinct chemical reactivity and potential for diverse applications in synthetic and biochemical research.
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C26H27NO4/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25,28H,14-18H2,(H,27,29) |
InChI-Schlüssel |
ADHRNFHJXCNWIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)


